molecular formula C8H9NO2 B133928 Ethyl Nicotinate-d4 CAS No. 66148-16-1

Ethyl Nicotinate-d4

Cat. No. B133928
CAS RN: 66148-16-1
M. Wt: 155.19 g/mol
InChI Key: XBLVHTDFJBKJLG-LNFUJOGGSA-N
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Description

Ethyl Nicotinate-d4 is an isotope form of Ethyl Nicotinate . It is a nicotinic acid derivative used for skin-conditioning cosmetics .


Molecular Structure Analysis

The molecular formula of Ethyl Nicotinate-d4 is C8H5D4NO2 . The IUPAC name is ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate .


Physical And Chemical Properties Analysis

Ethyl Nicotinate-d4 is a colorless to pale yellow oily matter . It is soluble in chloroform, ethyl acetate, and methanol .

Scientific Research Applications

Enantioselective Reduction Catalyst

Ethyl Nicotinate-d4 has been studied as a substrate for enantioselective reduction reactions. Researchers have developed a chiral, heterogeneous catalyst anchored within MCM-41, which displays remarkable increases in both enantioselectivity and activity during the hydrogenation of ethyl nicotinate to ethyl nipecotinate. This catalyst outperforms analogous homogeneous model compounds, making it a promising candidate for asymmetric synthesis in organic chemistry .

Cosmeceutical Applications

Nicotinamide (also known as niacinamide) is a close relative of ethyl nicotinate. While not specifically about Ethyl Nicotinate-d4, it’s worth noting that nicotinamide has gained attention in the cosmeceutical industry. It exhibits anti-inflammatory, antioxidant, and sebum-regulating properties. These attributes make it useful for skincare formulations, especially in products targeting acne, aging, and hyperpigmentation. Although not directly related, this information sheds light on the potential applications of related compounds like Ethyl Nicotinate-d4 .

Broad-Spectrum Antimicrobial Action

Nicotine derivatives, including Ethyl Nicotinate-d4, have shown broad-spectrum antimicrobial activity. Researchers have evaluated their potential in formulating new disinfection or decontamination strategies against clinically significant pathogens. While more studies are needed, this property suggests applications in healthcare settings, food safety, and environmental hygiene .

Flavor and Fragrance Industry

Ethyl Nicotinate-d4 may find use in the flavor and fragrance industry due to its aromatic properties. By incorporating deuterium into the molecule, it can serve as a stable isotope-labeled compound for tracing and studying flavor release mechanisms. Researchers can explore its impact on sensory perception and flavor stability in food products .

Pharmacological Research

Although limited information exists specifically on Ethyl Nicotinate-d4, its structural similarity to nicotinamide suggests potential pharmacological applications. Nicotinamide is involved in cellular energy metabolism, DNA repair, and redox regulation. Researchers may investigate whether Ethyl Nicotinate-d4 shares similar properties or exhibits unique effects in cellular systems .

Vasodilation Studies

Ethyl Nicotinate-d4, like its non-deuterated counterpart, is known for its vasodilatory effects. Researchers have used it as a tool to study blood flow regulation, especially in skin microcirculation. Its ability to induce localized vasodilation makes it relevant in dermatology and wound healing research .

Safety And Hazards

Ethyl Nicotinate-d4 is combustible and may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation . It is advised to avoid inhaling the substance/mixture and generating vapours/aerosols .

properties

IUPAC Name

ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLVHTDFJBKJLG-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)OCC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481353
Record name Ethyl (~2~H_4_)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Nicotinate-d4

CAS RN

66148-16-1
Record name Ethyl 3-pyridine-2,4,5,6-d4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66148-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (~2~H_4_)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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